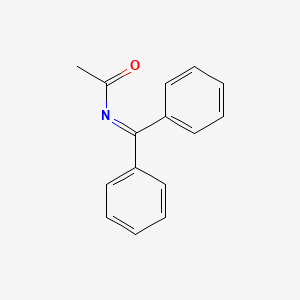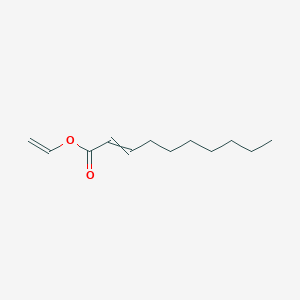
2-Phenyl-propane-1,1-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-propane-1,1-diol diacetate is an organic compound with the molecular formula C13H16O4 It is a derivative of propane-1,1-diol, where two hydroxyl groups are replaced by acetate groups, and a phenyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-propane-1,1-diol diacetate typically involves the acetylation of 2-Phenyl-propane-1,1-diol. This can be achieved by reacting 2-Phenyl-propane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-propane-1,1-diol diacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: Phenylacetone or phenylacetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Phenyl-propane-1,1-diol diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules.
Material Science: It is used in the preparation of polymers and resins.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Phenyl-propane-1,1-diol diacetate involves its hydrolysis to release 2-Phenyl-propane-1,1-diol and acetic acid. The released 2-Phenyl-propane-1,1-diol can then participate in various biochemical reactions, depending on the biological system. The acetate groups can also act as acetyl donors in acetylation reactions, which are important in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol diacetate: Similar in structure but with hydroxyl groups on different carbon atoms.
Propane-1,3-diol diacetate: Another structural isomer with hydroxyl groups on the first and third carbon atoms.
Phenyl-1,2-ethanediol diacetate: Similar in structure but with a different carbon chain length.
Uniqueness
2-Phenyl-propane-1,1-diol diacetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
21129-06-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(1-acetyloxy-2-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-9(12-7-5-4-6-8-12)13(16-10(2)14)17-11(3)15/h4-9,13H,1-3H3 |
InChI Key |
ZBGDNICKLCRTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


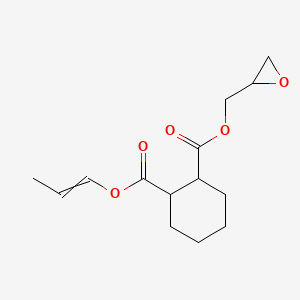
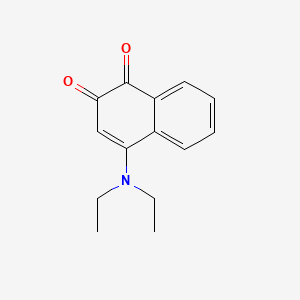
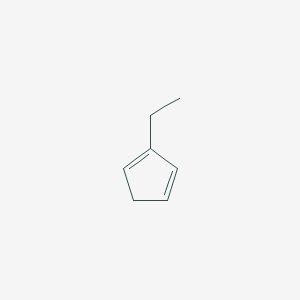
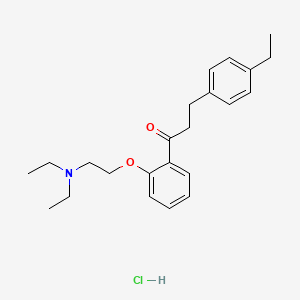

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
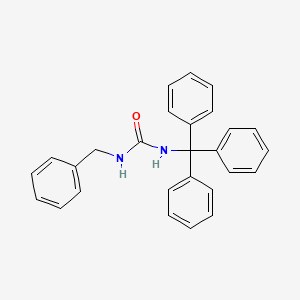
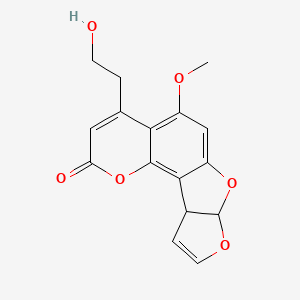
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

